Arachidonoyl-N,N-dimethyl amide

描述

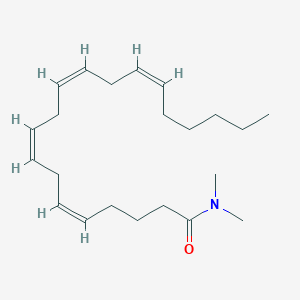

Structure

3D Structure

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAVFLICKAOOF-GKFVBPDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Pharmacological Profile of Arachidonoyl-N,N-dimethyl amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl-N,N-dimethyl amide, a synthetic analog of the endogenous cannabinoid anandamide (B1667382), has emerged as a valuable tool for investigating cell-to-cell communication and cannabinoid receptor pharmacology. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound. It details its synthesis, its interaction with cannabinoid receptors and the enzyme Fatty Acid Amide Hydrolase (FAAH), and its potent effects on gap junction intercellular communication. This document consolidates quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as a comprehensive resource for the scientific community.

Introduction

The discovery of the endocannabinoid system has paved the way for the development of a plethora of synthetic ligands aimed at dissecting its complex signaling pathways. Among these, this compound (also referred to as N,N-dimethylarachidonoylamide) stands out not for its potent cannabinoid activity, but for its significant impact on intercellular communication. As an analog of anandamide, the first identified endocannabinoid, its study provides valuable insights into the structure-activity relationships of cannabinoid-like molecules. This guide will delve into the initial synthesis and characterization of this compound, its pharmacological properties, and the experimental methodologies used to elucidate its biological functions.

Discovery and History

This compound was first described in a 1999 publication by Boger and colleagues.[1] The primary focus of this study was to investigate a series of arachidonic acid amides as potential inhibitors of gap junction intercellular communication.[1] This initial research established the compound's potent ability to block cell-to-cell communication in rat glial cells.[1]

Synthesis

The synthesis of this compound, as described in the seminal work by Boger et al. (1999), involves the coupling of arachidonic acid with dimethylamine. While the specific details of the reaction conditions and purification were not exhaustively detailed in the initial communication, the general synthetic route can be depicted as follows:

Pharmacological Properties

The pharmacological profile of this compound is characterized by its weak interaction with cannabinoid receptors and its pronounced effect on gap junctions.

Cannabinoid Receptor Binding

Studies have consistently shown that this compound has a low affinity for the cannabinoid type 1 (CB1) receptor. Quantitative binding assays have determined its inhibition constant (Ki) to be greater than 1 µM.[2] This indicates a significantly weaker interaction compared to the endogenous ligand anandamide. Data regarding its binding affinity for the cannabinoid type 2 (CB2) receptor is not extensively available in the current literature, suggesting a need for further investigation in this area.

Interaction with Fatty Acid Amide Hydrolase (FAAH)

The interaction of this compound with Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, is not yet fully characterized. Further research is required to determine whether it acts as a substrate, an inhibitor, or if it has no significant interaction with this key enzyme of the endocannabinoid system.

Inhibition of Gap Junction Intercellular Communication

The most notable biological activity of this compound is its potent inhibition of gap junction intercellular communication. The initial study by Boger et al. demonstrated that at a concentration of 50 µM, it completely blocks communication between rat glial cells.[1] This effect highlights its utility as a pharmacological tool to study the physiological and pathological roles of gap junctions.

Quantitative Data Summary

| Parameter | Value | Receptor/System | Reference |

| CB1 Receptor Binding (Ki) | > 1 µM | Human Cannabinoid Receptor 1 | [2] |

| Gap Junction Inhibition | 100% inhibition at 50 µM | Rat Glial Cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

This compound.

-

Non-specific binding control (e.g., WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled cannabinoid ligand.

-

Incubate at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity by liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

Objective: To determine if this compound is a substrate or inhibitor of FAAH.

Materials:

-

Recombinant human or rat FAAH or cell/tissue homogenates containing FAAH.

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

-

This compound.

-

FAAH inhibitor control (e.g., URB597).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the FAAH enzyme preparation to the wells of the microplate.

-

Add the different concentrations of this compound or control inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.

-

Measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

To test if it is a substrate, incubate this compound with FAAH and analyze the reaction products by LC-MS for the formation of arachidonic acid and dimethylamine.

-

To determine inhibitory activity, calculate the percentage of FAAH inhibition at each concentration of the test compound and determine the IC₅₀ value.

Gap Junction Intercellular Communication Assay (Scrape-Loading/Dye Transfer)

Objective: To assess the inhibitory effect of this compound on gap junction communication.

Materials:

-

Confluent monolayer of cells (e.g., rat glial cells).

-

This compound.

-

Fluorescent dye (e.g., Lucifer Yellow).

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Fluorescence microscope.

Procedure:

-

Culture cells to form a confluent monolayer.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Make a scrape or cut across the cell monolayer using a sharp blade or needle in the presence of Lucifer Yellow dye in the extracellular medium.

-

Allow the dye to load into the damaged cells along the scrape line and transfer to adjacent, intact cells through gap junctions for a short period (e.g., 5-10 minutes).

-

Wash the cells extensively with PBS to remove extracellular dye.

-

Fix the cells with a suitable fixative.

-

Visualize and capture images of the dye transfer using a fluorescence microscope.

-

Quantify the extent of dye transfer by measuring the distance of dye spread from the scrape line or the number of dye-coupled cells.

-

Calculate the percentage of inhibition of gap junction communication compared to the vehicle-treated control.

Conclusion

This compound, first synthesized in the late 1990s, has proven to be a significant pharmacological tool. While exhibiting weak affinity for the CB1 receptor, its potent inhibitory action on gap junction intercellular communication has made it an invaluable probe for studying this fundamental biological process. This technical guide has provided a comprehensive overview of its discovery, synthesis, and pharmacological properties, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its interaction with the CB2 receptor and FAAH, as well as to explore its potential in vivo effects. The continued study of this and similar anandamide analogs will undoubtedly contribute to a deeper understanding of both the endocannabinoid system and the intricate mechanisms of intercellular signaling.

References

The Pharmacological Profile of Arachidonoyl-N,N-dimethyl amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl-N,N-dimethyl amide is a synthetic analog of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide, AEA). As a member of the diverse family of fatty acid amides, its pharmacological profile is of significant interest for elucidating the structural requirements for cannabinoid receptor interaction and for developing tools to probe the endocannabinoid system. This document provides a comprehensive technical overview of the pharmacological properties, known biological activities, and experimental methodologies associated with this compound. It is intended to serve as a detailed resource for researchers in pharmacology, neuroscience, and drug development.

Introduction and Chemical Profile

This compound, also known as N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is a derivative of the endocannabinoid anandamide (B1667382). The primary structural difference is the substitution of the ethanolamine (B43304) head group of anandamide with a non-hydroxylated N,N-dimethyl moiety. This modification significantly alters its interaction with the primary components of the endocannabinoid system, namely the cannabinoid receptors (CB1 and CB2) and the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).

| Property | Value |

| Formal Name | N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide |

| Synonym | Arachidonic Acid-N,N-dimethyl amide |

| CAS Number | 45280-17-9 |

| Molecular Formula | C₂₂H₃₇NO |

| Molecular Weight | 331.5 g/mol |

Pharmacological Profile

The defining characteristic of this compound is its significantly reduced affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide, alongside a distinct activity profile related to non-cannabinoid receptor targets.

Cannabinoid Receptor Binding Affinity

Quantitative binding assays reveal that this compound is a very weak ligand for the human CB1 receptor. Its affinity for the CB2 receptor is not widely reported in the literature. This profile contrasts sharply with that of anandamide, which displays a moderate affinity for CB1 and a lower affinity for CB2 receptors.

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |

| Anandamide (AEA) | ~70-89 | >1000 |

| This compound | >1000 [1] | Not Reported |

Note: Kᵢ values for anandamide can vary between studies based on assay conditions.

Metabolic Stability: Interaction with FAAH

The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH), which cleaves the amide bond to yield arachidonic acid and ethanolamine.[2][3] The susceptibility of this compound to FAAH-mediated hydrolysis is not well-characterized in publicly available literature. Structural modifications to the amide headgroup are known to dramatically alter FAAH recognition and hydrolysis rates. Further enzymatic assays are required to determine if this analog acts as a substrate, inhibitor, or is resistant to FAAH activity.

Other Pharmacological Activities

Despite its lack of significant cannabinoid receptor affinity, this compound demonstrates potent biological activity as an inhibitor of intercellular communication.

| Activity | Concentration | Effect |

| Inhibition of Rat Glial Gap Junction Communication | 50 µM | 100% Inhibition[1] |

This finding suggests that the compound's primary mechanism of action may be independent of the CB1 and CB2 receptors, targeting instead the protein complexes (connexins) that form gap junctions between cells. This makes it a useful tool for studying cellular coupling and communication in various physiological and pathological contexts.

Visualized Pathways and Structures

The following diagrams illustrate the relevant biological pathways and chemical structures, providing a visual context for the pharmacological profile of this compound.

References

A Structural and Functional Comparison of Anandamide and Arachidonoyl-N,N-dimethyl amide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional comparison between the endogenous cannabinoid, N-arachidonoylethanolamine (anandamide, AEA), and its synthetic analogue, Arachidonoyl-N,N-dimethyl amide (ADMA). While structurally similar, minor modifications to the head group of the molecule result in profound differences in their physicochemical properties, receptor binding affinities, and primary mechanisms of action. This document elucidates these differences through quantitative data, detailed experimental protocols, and visual representations of their distinct signaling pathways, offering critical insights for researchers in cannabinoid pharmacology and drug development.

Introduction

Anandamide (B1667382) (AEA) is a pivotal endogenous fatty acid neurotransmitter, first identified as an endogenous ligand for the cannabinoid receptors.[1] Derived from the Sanskrit word "ananda," meaning "internal bliss," it plays a crucial role in the body's endocannabinoid system, modulating pain, mood, appetite, and memory.[1][2] Its structure features a long, lipophilic arachidonoyl chain connected to a polar ethanolamine (B43304) head group by an amide bond.[3][4]

In contrast, this compound (ADMA) is a synthetic analogue of anandamide.[5] The primary structural distinction is the replacement of the terminal hydroxyl group on the ethanolamine head with a second methyl group, resulting in a dimethylated amine.[5] This seemingly subtle alteration dramatically impacts its pharmacological profile, rendering it a valuable tool for investigating non-cannabinoid receptor-mediated pathways. This guide will explore the core differences between these two molecules in detail.

Structural and Physicochemical Properties

The fundamental difference between AEA and ADMA lies in the polarity and hydrogen-bonding capability of their head groups. The hydroxyl group in anandamide's ethanolamine moiety can act as a hydrogen bond donor, a feature that is absent in the tertiary amine of ADMA. This modification contributes to differences in molar mass and lipophilicity, as quantified by the partition coefficient (LogP).

| Property | Anandamide (AEA) | This compound (ADMA) |

| Molecular Formula | C₂₂H₃₇NO₂[1][6] | C₂₂H₃₇NO[7][8] |

| Molar Mass | 347.53 g/mol [1][6] | 331.5 g/mol [7][8] |

| Computed XLogP3 | 5.4[6] | 6.2[7] |

| Head Group | Ethanolamine | Dimethylamine (B145610) |

| Key Structural Feature | Contains a terminal hydroxyl group | Lacks a terminal hydroxyl group; features a tertiary amine |

Receptor Binding Affinities

The most significant pharmacological divergence between AEA and ADMA is their affinity for cannabinoid receptors (CB1 and CB2). N,N-dialkylation of the amide group, as seen in ADMA, has been shown to eliminate or drastically reduce binding to the CB1 receptor.[9]

| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Primary Effect |

| Anandamide (AEA) | ~70 nM[10] | Lower affinity than for CB1[11][12] | Partial Agonist[11] |

| This compound (ADMA) | >1000 nM (weak or no binding)[8] | Not a primary target | Cannabinoid Receptor-Independent |

Signaling and Metabolic Pathways

The divergent receptor affinities of AEA and ADMA dictate their distinct biological roles and signaling pathways. AEA is a key retrograde signaling molecule within the endocannabinoid system, while ADMA's known effects are mediated through entirely different mechanisms.

Anandamide (AEA) Lifecycle

Anandamide is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons.[1][13] Following a stimulus that increases intracellular calcium, it is released and travels retrogradely across the synapse to bind to presynaptic CB1 receptors.[14] This binding initiates a G-protein coupled cascade that typically inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channel activity to suppress neurotransmitter release.[13][14] Its action is terminated by cellular uptake and enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes AEA into arachidonic acid and ethanolamine.[1][13]

This compound (ADMA) Mechanism of Action

Lacking significant affinity for cannabinoid receptors, ADMA's primary reported biological activity is the inhibition of gap junction-mediated cell-to-cell communication.[8] Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells. ADMA serves as a pharmacological tool to study the physiological roles of this communication pathway, independent of the endocannabinoid system.

Experimental Protocols

General Synthesis of N-Acyl Amides

The synthesis of anandamide and its analogues like ADMA typically involves the formation of an amide bond between the carboxylic acid of arachidonic acid (or its more reactive acyl chloride derivative) and the corresponding amine.

Methodology:

-

Reactant Preparation: Dissolve the primary or secondary amine (e.g., ethanolamine for AEA, dimethylamine for ADMA) in a suitable solvent such as dichloromethane.[15]

-

Acylation: Cool the solution to 0-4°C. Slowly add arachidonoyl chloride to the solution while stirring.[15] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.

-

Reaction Quenching: After a short reaction time (e.g., 15 minutes), stop the reaction by extracting the excess amine with water.[15]

-

Purification: The resulting N-acyl amide is then purified from the organic layer using column chromatography to yield the final product. Purity is confirmed via methods like TLC and GC/MS.

Cannabinoid Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., AEA or ADMA) by measuring how effectively it competes with a radiolabeled ligand for binding to the CB1 or CB2 receptor.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from tissues (e.g., rat brain) or cultured cells that express the cannabinoid receptor of interest (CB1 or CB2).[16][17]

-

Assay Setup: In a 96-well plate, add the following in order to each well: binding buffer, the test compound at various concentrations, the radiolabeled ligand (e.g., [³H]CP55,940) at a fixed concentration, and finally the membrane preparation to initiate the binding reaction.[17][18]

-

Total Binding: Wells containing only buffer, radioligand, and membranes.

-

Non-specific Binding: Wells containing a high concentration of a known unlabeled ligand to saturate the receptors, in addition to the radioligand and membranes.[18]

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[17]

-

Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a filter mat. The membranes and any bound ligand are trapped on the filter.[17]

-

Quantification: Wash the filters with ice-cold washing buffer to remove any remaining unbound ligand. Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation β-counter.[17]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) can be determined, and the Ki value can be calculated using the Cheng-Prusoff equation.[16]

Conclusion

The comparison between anandamide and this compound provides a classic example of how minor structural modifications can lead to major changes in pharmacological activity. The substitution of the ethanolamine head group in AEA with a dimethylamine group in ADMA results in a near-complete loss of affinity for cannabinoid receptors. Consequently, AEA functions as a canonical endocannabinoid neurotransmitter that signals retrogradely through CB1 receptors, whereas ADMA acts through a distinct, receptor-independent mechanism by inhibiting gap junction communication. This makes ADMA a poor functional mimic of anandamide but an important pharmacological tool for dissecting the roles of intercellular communication pathways. For researchers and drug developers, this comparison underscores the critical importance of specific hydrogen-bonding interactions and head group polarity in ligand-receptor recognition within the endocannabinoid system.

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Cannabinoid Receptor Ligand [benchchem.com]

- 6. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-dimethyl arachidonoyl amine | C22H37NO | CID 5283408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. jneurosci.org [jneurosci.org]

- 16. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of Arachidonoyl-N,N-dimethyl Amide to CB1 and CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Arachidonoyl-N,N-dimethyl amide, an analog of the endogenous cannabinoid anandamide (B1667382), to the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction

This compound is a synthetic derivative of anandamide (Arachidonoyl-ethanolamide), a key endocannabinoid. The structural modification, specifically the dimethylation of the amide head group, significantly influences its interaction with the cannabinoid receptors. Understanding the binding affinity and functional activity of such analogs is crucial for the development of novel therapeutics targeting the endocannabinoid system. This guide focuses on the specific binding characteristics of this compound at CB1 and CB2 receptors, which are both G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes.

Quantitative Binding Affinity Data

The available data on the binding affinity of this compound to human cannabinoid receptors is limited, particularly for the CB2 receptor. The existing literature consistently indicates a significantly lower affinity for the CB1 receptor compared to its parent compound, anandamide.

| Compound | Receptor | Assay Type | Ligand Used | Ki (nM) | Reference |

| This compound | hCB1 | Radioligand Binding | Not Specified | > 1000 | [1] |

hCB1: human Cannabinoid Receptor Type 1 Ki: Inhibition constant. A higher Ki value indicates lower binding affinity.

Experimental Protocols

The determination of binding affinity for cannabinoid receptor ligands typically involves competitive radioligand binding assays. Functional activity is often assessed through assays measuring the modulation of adenylyl cyclase activity (cAMP assays) or G-protein activation ([35S]GTPγS binding assays).

Radioligand Competitive Binding Assay

This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: Typically [3H]CP-55,940, a high-affinity cannabinoid agonist.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at 30°C).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the functional efficacy of this compound as an agonist or antagonist at CB1 and CB2 receptors.

Principle: CB1 and CB2 receptors are primarily coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Procedure Outline:

-

Culture cells expressing the receptor of interest.

-

Pre-treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.

-

Treat the cells with varying concentrations of the test compound.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA-based or fluorescence-based).

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Objective: To measure the G-protein activation upon receptor stimulation by the test compound.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.

Procedure Outline:

-

Incubate receptor-containing membranes with varying concentrations of the test compound in the presence of GDP.

-

Add [35S]GTPγS to initiate the binding reaction.

-

Incubate to allow for [35S]GTPγS binding to the activated G-proteins.

-

Separate the membrane-bound [35S]GTPγS from the unbound nucleotide via filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Analyze the data to determine the EC50 and maximal stimulation (Emax) for the test compound.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for CB1 and CB2 receptors upon agonist binding.

Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the key steps in a radioligand competitive binding assay.

References

"Inhibitory effects of Arachidonoyl-N,N-dimethyl amide on glial gap junctions"

An In-depth Technical Guide on the Inhibitory Effects of Arachidonoyl-N,N-dimethyl Amide on Glial Gap Junctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intercellular communication through gap junctions, predominantly formed by connexin proteins in glial cells, is fundamental for maintaining homeostasis in the central nervous system. The modulation of this communication presents a therapeutic target for various neurological conditions. Endogenous lipids, particularly derivatives of arachidonic acid, have emerged as significant regulators of gap junctional intercellular communication (GJIC). This document provides a comprehensive technical overview of the inhibitory effects of this compound, a synthetic analogue of the endocannabinoid anandamide (B1667382), on glial gap junctions. We consolidate available quantitative data on its potency, detail the experimental protocols used for its characterization, and illustrate the putative signaling pathways involved in its mechanism of action.

Introduction

Glial cells, including astrocytes and microglia, form extensive networks throughout the central nervous system (CNS) interconnected by gap junctions. These channels permit the direct exchange of ions, second messengers, and small metabolites, enabling coordinated cellular activity, such as the propagation of calcium waves and metabolic support for neurons[1][2]. The primary protein subunit of astrocytic gap junctions is Connexin 43 (Cx43)[2].

A growing body of evidence indicates that arachidonic acid and its derivatives are potent inhibitors of gap junction communication[3][4]. Anandamide (Arachidonoyl-ethanolamide), an endogenous cannabinoid, is a well-documented inhibitor of gap junction conductance and dye permeability in striatal astrocytes[1]. Structure-activity relationship studies on related fatty acid amides have sought to identify the key chemical features required for this inhibitory activity. Within this context, this compound represents a structurally related molecule whose effects contribute to the understanding of this class of inhibitors. Studies comparing various amide substitutions have noted that tertiary amides, such as the N,N-dimethyl variant, can exhibit significant potency, comparable to secondary N-methyl amides, suggesting that small amide substituents are a requirement for activity[5].

This guide focuses on the specific inhibitory properties of this compound, providing a centralized resource for researchers investigating glial cell biology and developing novel modulators of intercellular communication.

Quantitative Analysis of Inhibitory Potency

The inhibitory effects of arachidonic acid amides on glial gap junctions have been quantified using various techniques, primarily measuring the reduction in dye transfer between coupled cells. The following table summarizes the structure-activity relationship for the amide substituent of oleoyl (B10858665) amides, which provides context for the potency of N,N-dimethyl amides as gap junction inhibitors.

Table 1: Comparative Inhibitory Potency of Oleoyl Amide Derivatives on Glial Gap Junctions

| Compound | Amide Substituent (R) | Relative Potency | Reference |

| Oleamide | -NH₂ | ++++ | [5] |

| Oleoyl-N-methyl amide | -NHMe | +++ | [5] |

| Oleoyl-N,N-dimethyl amide | -NMe₂ | +++ | [5] |

| Oleoyl-N-ethyl amide | -NHEt | ++ | [5] |

| Oleoyl-N-benzyl amide | -NHCH₂Ph | - | [5] |

| Oleoyl ethanolamide | -NH(CH₂)₂OH | +++ | [5] |

Potency is indicated qualitatively based on reported structure-activity relationships, where '++++' represents the highest potency and '-' indicates inactivity. The comparable potency of the N-methyl and N,N-dimethyl amides is noted as significant[5].

Key Experimental Protocols

The investigation of gap junction inhibitors relies on precise and reproducible methodologies. The following protocols are standard in the field for assessing the impact of compounds like this compound on glial cell communication.

Glial Cell Culture

-

Cell Source: Primary astrocytes are typically cultured from the cortices of neonatal rats or mice[1][2]. Commercially available cell lines, such as C6 glioma cells, are also utilized[6].

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Plating for Experiments: For dye transfer or electrophysiology, cells are seeded onto glass coverslips and allowed to grow to confluence to ensure the formation of extensive gap junctional networks.

Scrape-Loading and Dye Transfer (SL/DT) Assay

This technique is used to assess GJIC by observing the transfer of a gap junction-permeable fluorescent dye from loaded cells to adjacent, coupled cells.

-

Preparation: Confluent glial cell monolayers on coverslips are washed with a physiological buffer solution (e.g., Hank's Balanced Salt Solution).

-

Inhibitor Incubation: The cells are pre-incubated with this compound at the desired concentration for a specified period. A vehicle control (e.g., DMSO or ethanol) is run in parallel.

-

Dye Loading: A solution of a fluorescent tracer, typically Lucifer Yellow (0.5% w/v), is added to the cells. A scalpel blade or needle is then used to make a scrape across the monolayer, allowing the dye to enter the damaged cells along the scrape line.

-

Incubation and Washing: Cells are incubated for 3-5 minutes to allow the dye to transfer to neighboring cells via functional gap junctions. Subsequently, the dye solution is removed, and the cells are washed thoroughly to remove extracellular dye.

-

Fixation and Imaging: Cells are fixed with 4% paraformaldehyde. The coverslips are then mounted on slides, and the extent of dye transfer from the scrape line is visualized and photographed using fluorescence microscopy.

-

Quantification: The extent of intercellular communication is quantified by measuring the area of fluorescent dye spread from the scrape line using image analysis software (e.g., ImageJ). The results are typically expressed as a percentage of the dye spread observed in vehicle-treated control cells.

Dual Whole-Cell Patch-Clamp Electrophysiology

This method provides a direct measure of the electrical conductance of gap junctions (gj) between a pair of coupled cells.

-

Cell Preparation: A low-density culture of glial cells is used to identify and record from cell pairs that are clearly coupled.

-

Recording Setup: Two patch-clamp amplifiers are used to independently voltage-clamp each cell in a pair. The recording pipettes are filled with an internal solution containing a potassium salt (e.g., K-aspartate) and buffered to a physiological pH.

-

Establishing a Recording: A dual whole-cell recording configuration is established. The membrane potential of one cell (Cell 1) is held constant, while voltage steps or ramps are applied to the other cell (Cell 2).

-

Measuring Junctional Current (Ij): The current required to hold Cell 1 at its constant potential in response to the voltage change in Cell 2 is the junctional current (Ij), which flows through the gap junctions.

-

Calculating Junctional Conductance (gj): The junctional conductance is calculated using Ohm's law: gj = Ij / Vj, where Vj is the transjunctional voltage difference (Vcell2 - Vcell1).

-

Pharmacology: After establishing a stable baseline gj, this compound is applied to the bath via a perfusion system. The change in gj over time is recorded to determine the extent and rate of inhibition.

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound inhibits glial gap junctions is not fully elucidated but is thought to parallel that of the related compound, anandamide. Studies on anandamide have shown that its inhibitory effect is sensitive to pertussis toxin[1]. This strongly suggests the involvement of a Gi/o-coupled G-protein coupled receptor (GPCR), although this action is independent of classical cannabinoid receptors[1]. The proposed pathway involves the activation of the GPCR, leading to downstream signaling cascades that culminate in the closure of connexin channels.

Visualizations

Caption: Workflow for a Scrape-Loading Dye Transfer (SL/DT) Assay.

Caption: Proposed GPCR-mediated pathway for gap junction closure.

Conclusion

This compound is a potent inhibitor of glial gap junction communication, acting in a manner consistent with other bioactive fatty acid amides. Its efficacy underscores the importance of the amide headgroup structure in modulating gap junction channels. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and similar molecules. Future research should focus on identifying the specific receptor and downstream signaling components that mediate its inhibitory effects, which could pave the way for the development of novel therapeutics targeting glial networks in the CNS.

References

- 1. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gap junctional control of glial glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid closes innexin/pannexin channels and thereby inhibits microglia cell movement to a nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of gap junctional communication by polyunsaturated fatty acids in WB cells: evidence that connexin 43 is not hyperphosphorylated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

"Molecular weight and formula of Arachidonoyl-N,N-dimethyl amide"

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl-N,N-dimethyl amide is a synthetic fatty acid amide and an analog of the endocannabinoid anandamide. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols, designed for professionals in research and drug development.

Core Molecular and Physical Data

This compound, also known as N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is characterized by the following quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C22H37NO | [1] |

| Molecular Weight | 331.53 g/mol | [1] |

| CAS Number | 45280-17-9 | [1] |

Biological Activity and Signaling Pathway

The primary biological activity of this compound is the inhibition of cell-cell communication through gap junctions.[1] Unlike its parent compound, anandamide, it exhibits weak or no binding to the human central cannabinoid (CB1) receptor. Its mechanism of action is believed to involve the direct modulation of gap junction channels, which are formed by connexin proteins.

Gap junctions are intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a crucial role in maintaining tissue homeostasis.[2] Fatty acid amides, including arachidonoyl derivatives, have been shown to inhibit gap junctional intercellular communication.[3] This inhibition is thought to occur through a direct interaction with the connexin proteins that form the channel, leading to a conformational change that results in channel closure. This disruption of intercellular communication can have significant downstream effects on cellular signaling and tissue function.

Caption: Proposed mechanism of gap junction inhibition.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of arachidonoyl chloride with dimethylamine (B145610). This is a standard method for the formation of N,N-disubstituted amides.

Materials:

-

Arachidonic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dimethylamine (2M solution in THF)

-

Triethylamine (B128534) (TEA)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Arachidonoyl Chloride:

-

Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess reagent under reduced pressure to yield crude arachidonoyl chloride.

-

-

Amidation Reaction:

-

Dissolve the crude arachidonoyl chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, prepare a solution of dimethylamine (2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Slowly add the dimethylamine solution to the arachidonoyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.

-

Caption: Synthesis workflow for this compound.

Analytical Methodology: LC-MS/MS Quantification

The quantification of this compound in biological matrices can be achieved using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][6]

Sample Preparation (Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium acetate in water.[4]

-

Mobile Phase B: Methanol.[4]

-

Gradient Elution: A gradient from 45% to 99% Mobile Phase B over 10 minutes.[4]

-

Flow Rate: 300 µL/min.[4]

-

Injection Volume: 10-15 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Precursor Ion (Q1): [M+H]+ for this compound (e.g., m/z 332.3).

-

Product Ion (Q3): A characteristic fragment ion (to be determined by direct infusion of a standard).

-

-

Source Parameters: Optimized for maximum sensitivity, including cone voltage and collision energy.

Caption: Workflow for LC-MS/MS analysis.

References

- 1. scbt.com [scbt.com]

- 2. Connexins in cancer: bridging the gap to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid amide inhibitors of gap junction cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of Endogenous N-Arachidonoyl Dopamine (NADA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl dopamine (B1211576) (NADA) is an endogenous lipid signaling molecule that has garnered significant attention for its multifaceted physiological roles.[1][2][3] As a member of the endocannabinoid and endovanilloid families, NADA exhibits a unique pharmacological profile by interacting with multiple receptor systems, primarily the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3] This dual activity allows it to modulate a wide array of physiological processes, including pain perception, inflammation, and neuronal function.[2][4][5] This technical guide provides a comprehensive overview of the physiological functions of NADA, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.

I. Biosynthesis and Degradation

The precise biosynthetic and metabolic pathways of NADA are still under active investigation. However, several key enzymatic processes have been identified.

A. Biosynthesis

The primary proposed pathway for NADA biosynthesis involves the direct conjugation of arachidonic acid with dopamine.[6] While the enzymatic machinery is not fully elucidated, evidence suggests a potential role for fatty acid amide hydrolase (FAAH) in this process, either by supplying arachidonic acid from the hydrolysis of anandamide (B1667382) (AEA) or by directly catalyzing the conjugation.[2][6] Another hypothesized pathway involves the metabolism of N-arachidonoyl tyrosine via tyrosine hydroxylase and L-amino acid decarboxylase.[2]

B. Degradation

The inactivation of NADA is thought to occur through several enzymatic pathways:

-

Fatty Acid Amide Hydrolase (FAAH): FAAH can hydrolyze NADA to arachidonic acid and dopamine.[2]

-

Catechol-O-Methyltransferase (COMT): COMT can mediate the O-methylation of the catechol moiety of NADA.[2]

-

Cytochrome P450 (CYP450): CYP450 enzymes can metabolize NADA to omega-hydroxylated metabolites.[2]

References

- 1. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"Experimental protocols for using Arachidonoyl-N,N-dimethyl amide in cell culture"

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Arachidonoyl-N,N-dimethyl amide (ADMA) is a synthetic analog of the endocannabinoid anandamide (B1667382). Unlike anandamide, ADMA exhibits weak to no affinity for the central cannabinoid receptor (CB1), with a binding affinity (Ki) greater than 1 µM.[1][2] Its primary characterized activity in cell culture is the potent inhibition of gap junction intercellular communication (GJIC) in rat glial cells.[1][2][3] At a concentration of 50 µM, it has been shown to completely block this form of cell-to-cell communication.[1][2] This property makes it a valuable tool for studying the physiological and pathological roles of gap junctions, particularly in the central nervous system.

The mechanism of action for GJIC inhibition by ADMA is believed to be independent of cannabinoid receptors, suggesting a distinct signaling pathway.[4] Gap junctions are formed by connexin proteins, and in glial cells, particularly astrocytes, connexins such as Cx30 and Cx43 are prominently expressed.[5][6] ADMA's ability to disrupt communication through these channels can be leveraged to investigate processes like calcium wave propagation and metabolic cooperation between glial cells.

When designing experiments with ADMA, it is crucial to select appropriate cell types, such as primary rat glial cells or cell lines with robust gap junctional communication. The effective concentration for complete inhibition of GJIC has been established at 50 µM, providing a starting point for dose-response studies. The lipophilic nature of ADMA necessitates the use of a suitable solvent, such as ethanol (B145695) or DMSO, for preparing stock solutions. Appropriate vehicle controls must be included in all experiments to account for any solvent effects.

Quantitative Data Summary

| Compound | Target | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |

| This compound | Gap Junctions | Rat Glial Cells | Dye Transfer | 50 µM | 100% Inhibition of cell-cell communication | [1][2] |

| This compound | CB1 Receptor | Human | Radioligand Binding | >1 µM (Ki) | Weak or no binding | [1][2] |

Experimental Protocols

Protocol 1: Assessment of Gap Junction Intercellular Communication (GJIC) using Scrape-Loading Dye Transfer Assay

This protocol is adapted from the methodology used to characterize the effects of arachidonic acid amides on glial cell communication.[3]

Objective: To determine the effect of this compound on gap junctional intercellular communication in cultured rat glial cells.

Materials:

-

Primary rat glial cell culture or a suitable glial cell line (e.g., C6 glioma cells)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound (ADMA)

-

Vehicle control (e.g., Ethanol or DMSO)

-

Lucifer Yellow CH, lithium salt (5 mg/mL stock in PBS)

-

Rhodamine dextran (B179266) (10,000 MW, 5 mg/mL stock in PBS)

-

Surgical scalpel or 26-gauge needle

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture:

-

Plate rat glial cells on glass coverslips in a 24-well plate and culture until they form a confluent monolayer.

-

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

-

-

Treatment:

-

Prepare working solutions of ADMA in culture medium. A final concentration of 50 µM is recommended for complete inhibition. Prepare a vehicle control with the same final concentration of the solvent used for ADMA.

-

Treat the cells with ADMA or vehicle control and incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

-

-

Scrape-Loading:

-

After the incubation period, wash the cells twice with PBS.

-

Add a solution of Lucifer Yellow (final concentration 0.5 mg/mL) and Rhodamine dextran (final concentration 0.5 mg/mL) in PBS to the cells.

-

Using a sterile scalpel or needle, make a single, clean scrape across the cell monolayer. The scrape will transiently permeabilize the cells along the cut, allowing the dyes to enter. Rhodamine dextran, being a large molecule, will remain in the initially loaded cells, while the smaller Lucifer Yellow can pass through gap junctions to adjacent cells.

-

Incubate for 3-5 minutes at room temperature to allow dye loading.

-

-

Dye Transfer:

-

After the loading period, gently wash the cells three times with PBS to remove excess dye.

-

Add fresh, pre-warmed culture medium and incubate for 30-60 minutes at 37°C to allow for the transfer of Lucifer Yellow to neighboring cells.

-

-

Fixation and Imaging:

-

Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the coverslips again with PBS and mount them on microscope slides.

-

Visualize the cells using a fluorescence microscope. Rhodamine dextran fluorescence will identify the cells initially loaded along the scrape line. Lucifer Yellow fluorescence will be observed in these cells and in the adjacent cells to which it has transferred via gap junctions.

-

-

Quantification:

-

For each experimental condition (control and ADMA-treated), capture multiple images along the scrape line.

-

Quantify the extent of dye transfer by counting the number of cell tiers away from the scrape line that show Lucifer Yellow fluorescence or by measuring the distance of dye spread.

-

Express the results as a percentage of the control (vehicle-treated) cells.

-

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of connexin43 gap junctional intercellular communication by TPA requires ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-Specific Expression of Connexins and Evidence of Restricted Gap Junctional Coupling between Glial Cells and between Neurons | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols for In Vitro Assays with Arachidonoyl-N,N-dimethyl Amide (ANDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl-N,N-dimethyl amide (ANDA) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). Structurally similar to AEA, ANDA's pharmacological profile displays notable differences, making it a compound of interest for studying specific cellular signaling pathways. This document provides detailed application notes and protocols for designing in vitro assays to characterize the activity of ANDA. The primary reported activities of ANDA are its weak affinity for the cannabinoid CB1 receptor and its ability to inhibit gap junction intercellular communication.[1][2][3][4][5]

These protocols are designed to enable researchers to further investigate the pharmacological properties of ANDA, particularly concerning its potential interactions with the cannabinoid CB2 receptor, its influence on intracellular signaling cascades, and its well-documented role in modulating cell-to-cell communication.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound. Due to limited published research on this specific analog, many parameters remain to be experimentally determined. The provided protocols offer a framework for generating this data.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Parameter | Value |

| This compound | Human CB1 | Radioligand Binding | Kᵢ | > 1 µM[1][2][4] |

| This compound | Human CB2 | Radioligand Binding | Kᵢ | Not Available |

Table 2: Functional Activity

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | Gap Junction Inhibition | Rat Glial Cells | % Inhibition | 100% at 50 µM[1][2][4] |

| This compound | cAMP Assay | Not Available | IC₅₀/EC₅₀ | Not Available |

| This compound | Calcium Flux Assay | Not Available | EC₅₀ | Not Available |

| This compound | GTPγS Binding Assay | Not Available | EC₅₀ | Not Available |

Signaling Pathways and Experimental Workflows

To elucidate the potential mechanisms of action of ANDA, it is crucial to investigate its effects on key signaling pathways associated with cannabinoid receptors and gap junction modulation.

References

Application Notes and Protocols for In Vivo Studies Involving Arachidonoyl-N,N-dimethyl amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl-N,N-dimethyl amide, a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA), serves as a valuable tool for investigating specific cellular communication pathways.[1][2] Unlike anandamide, it exhibits weak to no affinity for the central cannabinoid (CB1) receptor (Kᵢ > 1 µM), allowing for the study of biological effects independent of direct CB1 agonism.[1][2] Its primary characterized mechanism of action is the potent inhibition of gap junction-mediated cell-cell communication, particularly demonstrated in glial cells.[1][3][4] This property makes it a specific probe for elucidating the physiological and pathological roles of gap junctions in vivo.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies utilizing this compound. The focus is on leveraging its gap junction inhibitory properties to explore neurological processes and other physiological systems where such communication is critical.

Mechanism of Action: Inhibition of Gap Junctions

This compound has been identified as a potent inhibitor of gap junction channels, which are responsible for direct intercellular communication by allowing the passage of ions and small molecules.[3] In vitro studies have shown that it can completely block communication between rat glial cells at a concentration of 50 µM.[1][2][4] This inhibition is a key functional distinction from its parent compound, anandamide, which also affects gap junctions but has confounding effects through cannabinoid receptor activation.[5] The specificity of this compound for gap junctions makes it an excellent candidate for in vivo studies aiming to understand the consequences of disrupting this communication pathway.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of gap junction inhibition by this compound.

Quantitative Data

Due to the limited number of published in vivo studies specifically on this compound, this section provides its known in vitro activity and proposes tables for collecting data from future in vivo experiments.

Table 1: In Vitro Activity Profile

| Parameter | Species/Cell Line | Value | Reference |

| CB1 Receptor Binding Affinity (Kᵢ) | Human | > 1 µM | [1][2] |

| Inhibition of Gap Junction Communication | Rat Glial Cells | 100% inhibition at 50 µM | [1][2][4] |

Table 2: Proposed Template for In Vivo Pharmacokinetic Data

| Parameter | Animal Model | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) |

| Cₘₐₓ (ng/mL) | e.g., C57BL/6 Mouse | e.g., i.p. | ||

| Tₘₐₓ (h) | e.g., C57BL/6 Mouse | e.g., i.p. | ||

| Half-life (t₁/₂) (h) | e.g., C57BL/6 Mouse | e.g., i.p. | ||

| Bioavailability (%) | e.g., C57BL/6 Mouse | e.g., i.p. vs i.v. | ||

| Brain/Plasma Ratio | e.g., C57BL/6 Mouse | e.g., i.p. |

Table 3: Proposed Template for In Vivo Efficacy in a Neuropathic Pain Model

| Treatment Group | Animal Model | N | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Baseline) | Paw Withdrawal Threshold (g) (Post-treatment) | % MPE |

| Vehicle | e.g., CCI Rat | 10 | N/A | |||

| This compound | e.g., CCI Rat | 10 | 1 | |||

| This compound | e.g., CCI Rat | 10 | 5 | |||

| This compound | e.g., CCI Rat | 10 | 10 | |||

| Positive Control (e.g., Gabapentin) | e.g., CCI Rat | 10 | 30 | |||

| MPE: Maximum Possible Effect |

Experimental Protocols

The following protocols are based on standard methodologies for lipid-based compounds and are intended as a starting point for in vivo investigations. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation and Administration of this compound

Objective: To prepare a stable formulation of this compound for systemic administration in rodents.

Materials:

-

This compound (powder)

-

Ethanol (B145695) (100%, non-denatured)

-

Tween 80

-

Saline (0.9% NaCl, sterile)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (bath or probe)

Procedure:

-

Vehicle Preparation: Prepare a vehicle solution of 5% Ethanol, 5% Tween 80, and 90% saline.

-

In a sterile tube, add 50 µL of ethanol.

-

Add 50 µL of Tween 80.

-

Vortex thoroughly until the solution is homogeneous.

-

Add 900 µL of sterile saline.

-

Vortex again to create a clear solution.

-

-

Drug Solubilization:

-

Weigh the required amount of this compound for the desired final concentration (e.g., for a 1 mg/mL solution, weigh 1 mg).

-

In a separate sterile tube, dissolve the powder in a small volume of ethanol (e.g., 50 µL for 1 mg).

-

Once fully dissolved, add the corresponding volume of Tween 80 (e.g., 50 µL) and vortex.

-

Slowly add the saline (e.g., 900 µL) while vortexing to prevent precipitation.

-

-

Final Formulation:

-

The final solution should be a clear or slightly opalescent suspension.

-

For best results, sonicate the final solution for 5-10 minutes to ensure uniform dispersion.

-

Prepare fresh on the day of the experiment.

-

-

Administration:

-

Administer the solution to the animal via the desired route (e.g., intraperitoneal injection, i.p.).

-

The typical injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.

-

Administer a corresponding volume of the vehicle solution to the control group.

-

Protocol 2: Assessment of Neurological Effects using the Open Field Test

Objective: To evaluate the effect of this compound on general locomotor activity and anxiety-like behavior in mice. This is relevant given that glial communication can influence neuronal activity.

Materials:

-

Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena)

-

Video tracking software

-

Prepared this compound and vehicle solutions

-

Experimental mice (e.g., C57BL/6)

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Administration:

-

Administer the prepared this compound solution or vehicle via i.p. injection. Doses might range from 1 to 20 mg/kg based on studies with related compounds.

-

Allow for a 30-minute pre-treatment period for the compound to become systemically available.

-

-

Open Field Test:

-

Gently place the mouse in the center of the open field arena.

-

Record the animal's behavior for 10-15 minutes using the video tracking software.

-

Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

-

-

Data Analysis:

-

Analyze the recorded video for the following parameters:

-

Total distance traveled: An indicator of general locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: An exploratory behavior.

-

Velocity: Speed of movement.

-

-

Compare the results between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Experimental Workflow and Logic Diagrams

Experimental Workflow Diagram

Caption: General workflow for an in vivo behavioral study.

Logical Relationship Diagram for Hypothesis Testing

References

- 1. caymanchem.com [caymanchem.com]

- 2. interpriseusa.com [interpriseusa.com]

- 3. Arachidonic acid amide inhibitors of gap junction cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

"How to dissolve and prepare Arachidonoyl-N,N-dimethyl amide for experiments"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl-N,N-dimethyl amide (ADMA) is a synthetic analog of the endocannabinoid anandamide (B1667382). Unlike anandamide, ADMA exhibits weak affinity for the cannabinoid CB1 receptor. Its primary recognized biological activity is the potent inhibition of gap junction intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular activities. These application notes provide detailed protocols for the dissolution and preparation of ADMA for both in vitro and in vivo experimental settings, addressing its lipophilic nature and poor aqueous solubility. Furthermore, this document explores the known signaling pathways associated with ADMA's mechanism of action, focusing on its effects on gap junctions.

Physicochemical Properties and Solubility

ADMA is a lipophilic molecule, a characteristic that dictates its solubility and handling requirements. It is readily soluble in organic solvents but demonstrates poor solubility in aqueous solutions.

Table 1: Solubility and Physicochemical Data for ADMA

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₇NO | --INVALID-LINK-- |

| Molecular Weight | 331.5 g/mol | --INVALID-LINK-- |

| Solubility in DMSO | ≥ 10 mg/mL | --INVALID-LINK-- |

| Solubility in Ethanol | ≥ 10 mg/mL | --INVALID-LINK-- |

| Aqueous Solubility | Poor | --INVALID-LINK-- |

| Storage | -20°C (as supplied) | --INVALID-LINK-- |

| Stability | ≥ 2 years at -20°C | --INVALID-LINK-- |

Note: ADMA is often supplied as a solution in methyl acetate. This solvent should be evaporated under a gentle stream of nitrogen before preparing solutions for experimental use.

Experimental Protocols

Due to its lipophilicity, careful preparation is required to ensure ADMA is delivered effectively to cells or animals without precipitation.

In Vitro Protocol: Preparation of ADMA for Cell Culture

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into cell culture medium.

Materials:

-

This compound (ADMA)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

-

Sterile, complete cell culture medium

Procedure:

-

Preparation of a 10 mM Stock Solution in DMSO:

-

If ADMA is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen.

-

Aseptically weigh the required amount of ADMA. For a 10 mM stock solution, this will be approximately 3.32 mg per 1 mL of DMSO.

-

In a sterile, light-protected microcentrifuge tube, dissolve the weighed ADMA in the appropriate volume of sterile DMSO.

-

Vortex thoroughly until the ADMA is completely dissolved. Gentle warming to 37°C may assist dissolution.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for up to 6 months.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform a serial dilution in complete cell culture medium to achieve the desired final concentration. It is critical to add the ADMA stock solution to the culture medium while vortexing to facilitate dispersion and minimize precipitation.

-

The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

In Vivo Protocol: Preparation of ADMA Lipid Emulsion

For systemic administration in animal models, a lipid-based formulation is recommended to improve solubility and bioavailability. This protocol describes the preparation of a simple lipid emulsion.

Materials:

-

This compound (ADMA)

-

Sterile soybean oil (or other suitable carrier oil)

-

Sterile egg lecithin (B1663433) (emulsifier)

-

Sterile glycerol (B35011)

-

Sterile water for injection

-

High-shear homogenizer or sonicator

Procedure:

-

Preparation of the Oil Phase:

-

Dissolve the required amount of ADMA in soybean oil. Gentle heating and vortexing may be required.

-

-

Preparation of the Aqueous Phase:

-

Disperse egg lecithin and glycerol in sterile water for injection.

-

-

Emulsification:

-

Heat both the oil and aqueous phases to approximately 60-70°C.

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer or sonicator.

-

Continue homogenization until a stable, uniform, and milky-white emulsion is formed.

-

-

Sterilization and Storage:

-

The final emulsion should be sterile-filtered through a 0.22 µm filter if possible, or prepared under strict aseptic conditions.

-

Store the emulsion at 4°C and use within a short period. Visually inspect for any signs of phase separation before each use.

-

Table 2: Example Formulation for a 10 mg/mL ADMA Lipid Emulsion

| Component | Amount (per 10 mL) |

| ADMA | 100 mg |

| Soybean Oil | 1.0 g |

| Egg Lecithin | 0.12 g |

| Glycerol | 0.22 g |

| Water for Injection | q.s. to 10 mL |

Note: This is a starting point, and the formulation may need to be optimized for specific applications and animal models.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for ADMA is the inhibition of gap junction intercellular communication (GJIC).[1] Gap junctions are channels that connect the cytoplasm of adjacent cells, allowing for the direct passage of ions, second messengers, and small metabolites.[2] These channels are formed by the docking of two hemichannels, called connexons, one from each of the neighboring cells. Each connexon is composed of six protein subunits called connexins.

ADMA has been shown to inhibit GJIC in various cell types, including glial cells.[2] While the precise molecular interaction is still under investigation, it is hypothesized that ADMA, being a lipophilic molecule, partitions into the cell membrane and directly or indirectly modulates the function of connexin proteins, such as Connexin 43 (Cx43), a widely expressed connexin. This leads to the closure of the gap junction channels and a reduction in intercellular communication.

The downstream consequences of GJIC inhibition by ADMA can be significant and context-dependent. They may include:

-

Disruption of Calcium Signaling: Gap junctions are important for the propagation of intercellular calcium waves. Inhibition of GJIC by ADMA can block this form of cell-to-cell communication.[1]

-

Alterations in Cell Proliferation and Differentiation: GJIC plays a role in regulating cell growth and development.

-

Modulation of Neuronal-Glial Interactions: In the central nervous system, GJIC is crucial for the communication between neurons and glial cells. By inhibiting this communication, ADMA may influence synaptic plasticity and neuronal function.[1]

It is important to note that as an analog of anandamide, ADMA may have off-target effects, although its affinity for cannabinoid receptors is low. Researchers should consider the possibility of interactions with other lipid-sensitive signaling pathways.

Conclusion

This compound is a valuable tool for studying the roles of gap junction intercellular communication in various physiological and pathological processes. Due to its lipophilic nature, appropriate solubilization and formulation are critical for obtaining reliable and reproducible experimental results. The protocols provided in these application notes offer a starting point for researchers to effectively prepare and utilize ADMA in their studies. Further investigation into the precise molecular interactions of ADMA with connexins and the full spectrum of its downstream signaling effects will continue to enhance our understanding of this potent inhibitor of intercellular communication.

References

Application Notes and Protocols for the Detection of Arachidonoyl-N,N-dimethyl amide in Biological Samples by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction